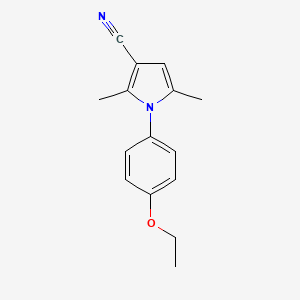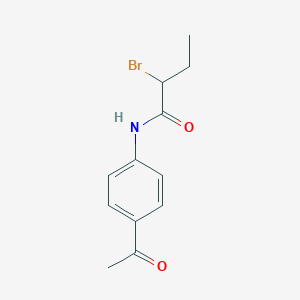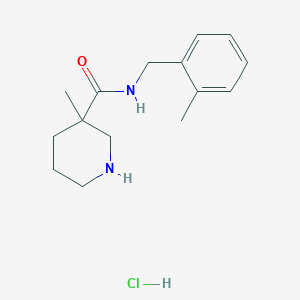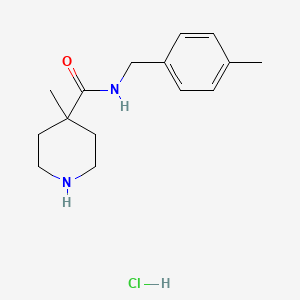![molecular formula C13H16N2O3 B1392657 [4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclohex-3-en-1-yl]acetic acid CAS No. 1242858-87-2](/img/structure/B1392657.png)
[4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclohex-3-en-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclohex-3-en-1-yl]acetic acid, or CPOCA, is a cyclic organic compound belonging to the class of oxadiazoles. It is a type of acetic acid, and is used in a variety of scientific research applications. CPOCA is produced synthetically, and has been found to have a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Biological Assessment
- Research conducted by Karpina et al. (2019) on the synthesis of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, which include structures similar to the compound , revealed their potential for diverse biological properties. This study highlighted the synthesis methodology and biological assessment of these compounds, indicating their significance in medicinal chemistry (Karpina et al., 2019).
Inhibition of Aldose Reductase
- A study by La Motta et al. (2008) focused on 1,2,4-oxadiazol-5-yl-acetic acids and their ability to inhibit aldose reductase (ALR2). The research identified specific compounds exhibiting significant inhibitory activity, highlighting their potential therapeutic application in preventing cataract development (La Motta et al., 2008).
GABAA/Benzodiazepine Receptor Interaction
- Research by Tenbrink et al. (1994) explored compounds related to 1,2,4-oxadiazoles, demonstrating their binding affinity to the GABAA/benzodiazepine receptor. This study underscores the significance of such compounds in neuropharmacology and their potential as therapeutic agents (Tenbrink et al., 1994).
Polymorphic Forms and Structural Analysis
- A 2020 study by Shishkina et al. investigated the polymorphic forms of a compound structurally similar to the one . The research provided insights into the different crystal structures and stability of these forms, which is vital for understanding the material properties of these compounds (Shishkina et al., 2020).
Antibacterial Properties
- Holla et al. (2000) studied the synthesis and antibacterial properties of 1,2-bis(1,3,4-oxadiazol-2-yl)ethanes, demonstrating their effectiveness against both Gram-positive and Gram-negative bacteria. This research highlights the potential use of such compounds in developing new antibacterial agents (Holla et al., 2000).
Propriétés
IUPAC Name |
2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclohex-3-en-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-11(17)7-8-1-3-9(4-2-8)12-14-13(18-15-12)10-5-6-10/h3,8,10H,1-2,4-7H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKFPAPOABGCBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3=CCC(CC3)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclohex-3-en-1-yl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine](/img/structure/B1392579.png)
![tert-Butyl 4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}carbonyl)-1,3-thiazolidine-3-carboxylate](/img/structure/B1392580.png)
![8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]](/img/structure/B1392582.png)
![[4-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid](/img/structure/B1392584.png)

![Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate](/img/structure/B1392586.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione](/img/structure/B1392587.png)
![6-Methyl-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid](/img/structure/B1392588.png)




